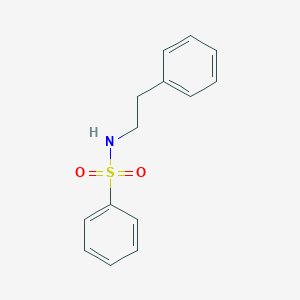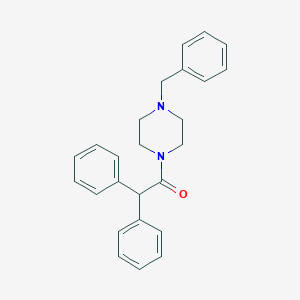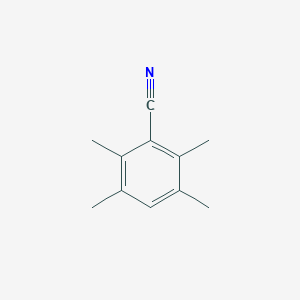
2,3,5,6-Tetramethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetramethylbenzonitrile (TMBN) is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C11H13N and a molecular weight of 159.23 g/mol. TMBN is a versatile compound that has various applications in chemistry, biochemistry, and physiology.
Wirkmechanismus
2,3,5,6-Tetramethylbenzonitrile is a nitrile compound that has a strong electron-withdrawing group. It can act as a Lewis acid or a Brønsted acid in chemical reactions. 2,3,5,6-Tetramethylbenzonitrile can also act as a nucleophile in reactions that involve electrophilic aromatic substitution. The mechanism of action of 2,3,5,6-Tetramethylbenzonitrile depends on the specific reaction and the reactants involved.
Biochemische Und Physiologische Effekte
2,3,5,6-Tetramethylbenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been used as a stabilizer for proteins and enzymes, and it has been shown to improve the solubility of hydrophobic compounds. 2,3,5,6-Tetramethylbenzonitrile has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments. It is a versatile compound that can be used in a wide range of reactions. It is also relatively easy to synthesize and purify. However, 2,3,5,6-Tetramethylbenzonitrile has some limitations. It can be toxic in high concentrations, and it is not suitable for reactions that involve strong nucleophiles or bases.
Zukünftige Richtungen
There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research. One area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a solvent for the synthesis of new pharmaceuticals. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the solubility and bioavailability of drugs, which could lead to the development of new treatments for various diseases. Another area of interest is the use of 2,3,5,6-Tetramethylbenzonitrile as a stabilizer for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has been shown to improve the stability of enzymes, which could lead to the development of more efficient biocatalysts. Finally, 2,3,5,6-Tetramethylbenzonitrile could be used in the development of new materials, such as polymers and coatings, due to its unique properties as a solvent and reagent.
Conclusion:
In conclusion, 2,3,5,6-Tetramethylbenzonitrile is a versatile compound that has various applications in scientific research. It is used in the synthesis of organic compounds, as a reagent in chemical reactions, and as a solvent for proteins and enzymes. 2,3,5,6-Tetramethylbenzonitrile has several advantages for lab experiments, but it also has some limitations. There are several future directions for the use of 2,3,5,6-Tetramethylbenzonitrile in scientific research, including the development of new pharmaceuticals, biocatalysts, and materials.
Synthesemethoden
2,3,5,6-Tetramethylbenzonitrile can be synthesized by reacting 2,3,5,6-tetramethylbenzyl alcohol with thionyl chloride in the presence of a base. The reaction produces 2,3,5,6-Tetramethylbenzonitrile and hydrogen chloride gas. The yield of the reaction is typically high, and the product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetramethylbenzonitrile is widely used in scientific research due to its unique properties. It is an excellent solvent for many organic compounds, and it has a high boiling point and low toxicity. 2,3,5,6-Tetramethylbenzonitrile is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic chemistry reactions, such as Friedel-Crafts acylation and alkylation.
Eigenschaften
CAS-Nummer |
2571-53-1 |
|---|---|
Produktname |
2,3,5,6-Tetramethylbenzonitrile |
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2,3,5,6-tetramethylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3 |
InChI-Schlüssel |
AABLXRLWVSFCHG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C#N)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C#N)C)C |
Andere CAS-Nummern |
2571-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



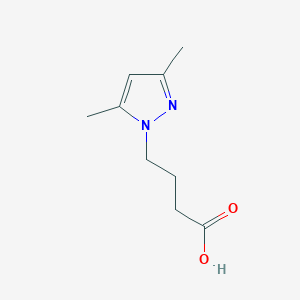
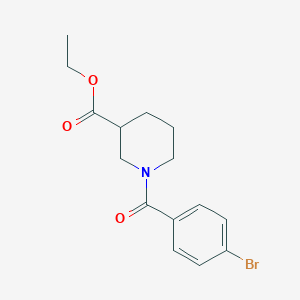


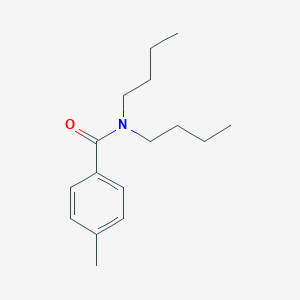


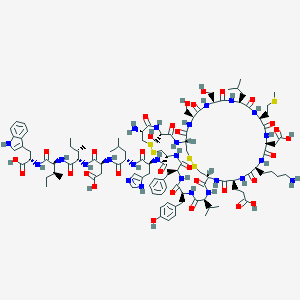
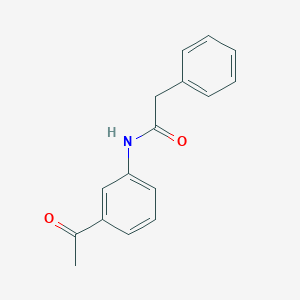
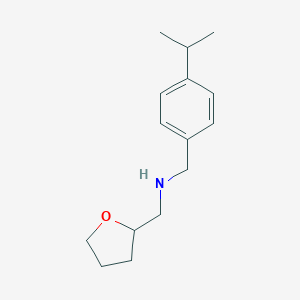

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)
